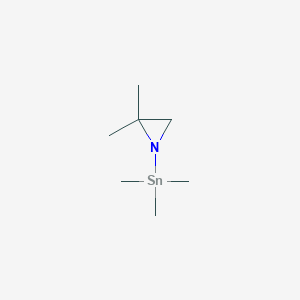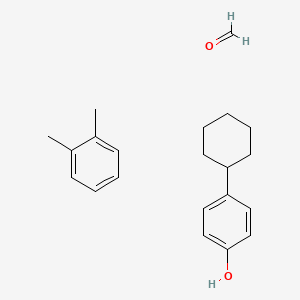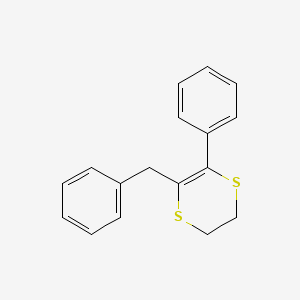
2,2-Dimethyl-1-(trimethylstannyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(trimethylstannyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing a nitrogen atom. This compound is characterized by the presence of a trimethylstannyl group attached to the aziridine ring, making it a unique derivative of aziridine. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, which makes them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(trimethylstannyl)aziridine typically involves the reaction of 2,2-dimethylaziridine with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution of the chlorine atom by the aziridine nitrogen. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(trimethylstannyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylstannyl group can be replaced by other nucleophiles, such as halides, thiols, and amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted aziridines, aziridine oxides, and reduced aziridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(trimethylstannyl)aziridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of functionalized aziridines.
Biology: The compound is studied for its potential biological activity and as a tool for modifying biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1-(trimethylstannyl)aziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening reactions. The trimethylstannyl group can stabilize the intermediate formed during these reactions, facilitating the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2-Dimethyl-1-(trimethylstannyl)aziridine include:
2,2-Dimethylaziridine: Lacks the trimethylstannyl group and has different reactivity and applications.
1-(Trimethylstannyl)aziridine: Similar structure but without the 2,2-dimethyl substitution.
2,2-Dimethyl-1-(trimethylsilyl)aziridine: Contains a trimethylsilyl group instead of a trimethylstannyl group.
Uniqueness
The uniqueness of this compound lies in its combination of the aziridine ring with the trimethylstannyl group, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
CAS-Nummer |
58540-20-8 |
|---|---|
Molekularformel |
C7H17NSn |
Molekulargewicht |
233.93 g/mol |
IUPAC-Name |
(2,2-dimethylaziridin-1-yl)-trimethylstannane |
InChI |
InChI=1S/C4H8N.3CH3.Sn/c1-4(2)3-5-4;;;;/h3H2,1-2H3;3*1H3;/q-1;;;;+1 |
InChI-Schlüssel |
MEEOFXNIWDSJAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN1[Sn](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14610977.png)

![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)

![{2-[(4-Chloro-3-fluorophenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14610997.png)
![2-Methyl-3-[3-methyl-5-(4-methylphenoxy)pent-3-EN-1-YL]-2-pentyloxirane](/img/structure/B14611000.png)


![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)




